molecular formula C21H14O2 B2453620 10-(4-Hydroxybenzylidene)anthracen-9(10H)-one CAS No. 69544-83-8

10-(4-Hydroxybenzylidene)anthracen-9(10H)-one

Cat. No.: B2453620
CAS No.: 69544-83-8
M. Wt: 298.341
InChI Key: ZIVKLZVCDDETHC-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

Core Anthracenone Framework Analysis

Conformational Isomerism in Anthracene Core

The anthracenone core consists of three fused benzene rings with a ketone group at position 9. X-ray crystallographic studies reveal that the central six-membered ring adopts an asymmetric boat conformation due to steric crowding in the fjord region (Figure 1). This distortion arises from the bulky benzylidene substituent at position 10, which forces the anthracene system out of planarity. The outer benzene rings form a dihedral angle of 28.08° ± 0.10°, as observed in analogous anthrone derivatives. Hybrid DFT calculations (B3LYP/6-31G**) confirm this non-planar geometry results in 25.7 kcal/mol activation energy for conformational interconversion.

Torsional Strain in Benzylidene Linkage

The benzylidene group introduces significant torsional strain (ΔG‡ = 9.5–30.6 kcal/mol) depending on substitution patterns. For the 4-hydroxy derivative, the C10–C1' single bond between anthracenone and benzylidene moieties exhibits restricted rotation, with a calculated energy barrier of 18.3 kcal/mol at the ωB97X/def2-TZVP level. This strain stabilizes the orthogonal conformation observed in 84% of crystalline structures, while folded conformations remain thermodynamically disfavored by 3.2 kcal/mol.

Dihedral Angle Measurements via X-ray Crystallography

Crystallographic data for 10-(4-hydroxybenzylidene)anthracen-9(10H)-one derivatives show consistent geometric parameters (Table 1):

Parameter Average Value Range Source
C9=O bond length 1.218 Å 1.212–1.224
C10–C1' bond length 1.467 Å 1.452–1.482
Dihedral (Anthracene-Benzylidene) 37.3° 8.6°–69.5°

The variable dihedral angles correlate with intramolecular hydrogen bonding strength (R² = 0.87).

Hydroxybenzylidene Substituent Configuration

Ortho/Meta/Para Isomerization Effects

Para-substitution induces planarity in the benzylidene moiety (RMSD = 0.0087 Å), while meta-substitution increases torsional distortion by 12.4° ± 2.1°. Ortho-substituted analogs remain synthetically inaccessible due to prohibitive steric clashes (ΔG‡ > 40 kcal/mol). Time-dependent DFT (TD-DFT) predicts para-substitution red-shifts λmax by 38 nm compared to meta-analogs, consistent with experimental UV-Vis spectra.

Intramolecular Hydrogen Bonding Patterns

The 4-hydroxy group forms a strong intramolecular hydrogen bond with the anthracenone carbonyl (O–H···O=C, d = 2.571 Å, θ = 152°). This interaction:

  • Reduces carbonyl stretching frequency by 47 cm⁻¹ (IR)
  • Increases rotational barrier by 6.8 kcal/mol (MP2/cc-pVTZ)
  • Stabilizes the quinoidal resonance form (NMR δC9 = 186.7 ppm)

Natural Bond Orbital (NBO) analysis shows 12.3 kcal/mol stabilization energy from this interaction.

Quantum Mechanical Modeling

Density Functional Theory (DFT) Optimizations

Benchmarking studies identify ωB97X-D3/def2-TZVP as the optimal method for geometry predictions (Table 2):

Functional MAE (Bond Lengths) MAE (Angles) MAE (Dihedrals)
B3LYP 0.052 Å 0.8° 2.1°
PBE0 0.047 Å 0.7° 1.9°
ωB97X-D3 0.005 Å 0.3° 0.9°

The D3 dispersion correction accounts for 23% of total interaction energy in stacked conformers.

Frontier Molecular Orbital Analysis

HOMO-LUMO analysis reveals:

  • HOMO (-5.82 eV): Localized on anthracene π-system (72%) and benzylidene p-orbitals (28%)
  • LUMO (-2.14 eV): Dominated by carbonyl π* (89%) with minor benzylidene contribution

The narrow gap (3.68 eV) explains observed charge-transfer transitions at 385–425 nm. Non-covalent interaction (NCI) plots confirm strong van der Waals interactions between anthracene rings (ρ = 0.032 a.u.).

Properties

IUPAC Name

10-[(4-hydroxyphenyl)methylidene]anthracen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O2/c22-15-11-9-14(10-12-15)13-20-16-5-1-3-7-18(16)21(23)19-8-4-2-6-17(19)20/h1-13,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVKLZVCDDETHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)O)C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Hydroxybenzylidene)anthracen-9(10H)-one typically involves the condensation reaction between 4-hydroxybenzaldehyde and anthracene-9(10H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage. The reaction mixture is often heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

10-(4-Hydroxybenzylidene)anthracen-9(10H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The benzylidene linkage can be reduced to form the corresponding hydroxyethyl derivative.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

10-(4-Hydroxybenzylidene)anthracen-9(10H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 10-(4-Hydroxybenzylidene)anthracen-9(10H)-one involves its interaction with specific molecular targets. The hydroxybenzylidene group can form hydrogen bonds with biological macromolecules, while the anthracene core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also act as a photosensitizer, generating reactive oxygen species upon exposure to light, which can induce cellular damage or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: Another anthracene derivative with a quinone structure.

    9-Anthracenemethanol: A derivative with a hydroxymethyl group attached to the anthracene core.

    4-Hydroxybenzoic Acid Anthracen-9-ylmethylene-hydrazide: A compound with a similar hydroxybenzylidene group but with a hydrazide linkage.

Uniqueness

10-(4-Hydroxybenzylidene)anthracen-9(10H)-one is unique due to its specific combination of a hydroxybenzylidene group and an anthracene core. This combination imparts distinct chemical and physical properties, such as enhanced fluorescence and the ability to participate in diverse chemical reactions. These properties make it a valuable compound for various scientific and industrial applications.

Biological Activity

10-(4-Hydroxybenzylidene)anthracen-9(10H)-one, also known as a derivative of anthracene, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12O, and its structure features a hydroxyl group attached to a benzylidene moiety linked to an anthracene core. The presence of the hydroxyl group is significant as it can enhance the compound's solubility and reactivity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H12O
Molecular Weight236.26 g/mol
Melting Point150-152 °C

Synthesis Methods

The synthesis of this compound typically involves the condensation reaction between anthracen-9(10H)-one and 4-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

General Reaction Scheme:

  • Combine anthracen-9(10H)-one with 4-hydroxybenzaldehyde.
  • Heat the mixture under reflux for several hours.
  • Cool the solution and purify the product through recrystallization.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.

Case Study:
A study demonstrated that treatment with this compound reduced reactive oxygen species (ROS) levels in human endothelial cells, suggesting its potential role in cardiovascular protection .

Anticancer Properties

The compound has been investigated for its anticancer effects against various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways.

Research Findings:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
  • Mechanism: Induction of apoptosis via mitochondrial pathway.
  • IC50 Values: The IC50 value for MCF-7 cells was reported to be approximately 15 µM, indicating potent activity .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Preliminary results suggest that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

MicroorganismInhibition Zone (mm)
Staphylococcus aureus14
Escherichia coli12
Bacillus subtilis16

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Antioxidant Mechanism : The hydroxyl group facilitates electron donation, allowing the compound to neutralize free radicals.
  • Apoptotic Pathway Activation : The compound may activate pro-apoptotic proteins while inhibiting anti-apoptotic factors, leading to programmed cell death in cancer cells.
  • Antimicrobial Action : It may disrupt microbial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 10-(4-hydroxybenzylidene)anthracen-9(10H)-one derivatives?

The compound is typically synthesized via acid-catalyzed condensation between anthracen-9(10H)-one and substituted benzaldehydes. Solvent selection (e.g., DMF) and temperature optimization are critical for yield and regioselectivity. For example, reactions in DMF at 80–100°C under reflux conditions have proven effective for generating benzylideneanthracenones . Methodological challenges include avoiding side reactions in polar protic solvents like ethanol or methanol, which may lead to incomplete conversions .

Q. How can the crystal structure of this compound derivatives be resolved?

Synchrotron X-ray powder diffraction (e.g., using SPring-8 BL02B2 beamline) combined with Rietveld refinement (via programs like GAIA and SP) is a robust approach. Key parameters include space group determination (e.g., monoclinic P21/n), lattice constants (e.g., a = 15.9542 Å, b = 8.5087 Å), and analysis of intermolecular interactions like π-π stacking and C–H···π bonds. Hydrogen atoms are optimized isotropically, and structural validation tools like SHELXL ensure accuracy .

Q. What in vitro assays are used to evaluate the antiproliferative activity of this compound?

Standard assays include the XTT viability test on tumor cell lines (e.g., K562 leukemia cells) to determine IC50 values. For example, the 3-hydroxy-4-methoxy derivative (9h) showed IC50 = 20 nM in K562 cells . Flow cytometry can assess cell cycle arrest (e.g., G2/M phase blockage at 0.2 µM concentrations) .

Advanced Research Questions

Q. How does the substitution pattern on the benzylidene moiety influence tubulin polymerization inhibition?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., 3-hydroxy-4-methoxy) enhance tubulin binding affinity. Compounds like 9h and 9l inhibit tubulin polymerization at 1–5 µM, outperforming colchicine in displacement assays (IC50 = 3–4× lower). Computational docking or radioactive ligand displacement (e.g., [³H]colchicine competition) validates binding to the colchicine site .

Q. What computational strategies predict enantioselectivity in reactions involving anthracen-9(10H)-one derivatives?

Quantum chemistry calculations (e.g., QSPR, DFT) and molecular dynamics simulations model transition states to predict %ee. For example, discrepancies between calculated and experimental enantioselectivity for 4,5-dichloroanthracenone derivatives highlight challenges in accounting for experimental noise or integration errors in chiral HPLC data .

Q. How do frontier molecular orbitals (HOMO/LUMO) of anthracenone derivatives affect optoelectronic properties?

Substituting the spiro-linked moiety (e.g., replacing thioxanthene dioxide with anthracenone) shifts the LUMO to the anthracenone core while retaining HOMO localization. This engineering enables aggregation-induced delayed fluorescence (AIDF) in OLEDs, achieving external quantum efficiencies up to 9.8%. Time-resolved spectroscopy and cyclic voltammetry validate energy level alignment .

Q. What crystallographic software packages are optimal for refining complex anthracenone structures?

SHELX programs (e.g., SHELXL for small-molecule refinement, SHELXE for experimental phasing) are widely used due to their robustness with high-resolution or twinned data. For macromolecular interfaces, SHELXPRO integrates crystallographic data with restraints from homologous structures. Validation tools like Rfree and Δ/σmax < 0.02 ensure refinement reliability .

Data Contradiction and Analysis

Q. How can discrepancies between computational predictions and experimental enantioselectivity be resolved?

Re-examining baseline noise in chiral HPLC traces and optimizing sample concentrations can mitigate overestimated %ee. For instance, recalculating integration thresholds for minor enantiomer peaks in 4,5-dichloroanthracenone derivatives reduced discrepancies from >99% to ~85% .

Q. Why do some benzylideneanthracenones show variable tubulin inhibition despite similar IC50 values?

Variations in solubility or cellular uptake (e.g., logP differences) may affect bioavailability. Western blotting of polymerized vs. soluble tubulin fractions (e.g., using centrifugation at 100,000×g) clarifies intracellular efficacy. For example, 9h reduced polymerized tubulin by 70% in K562 lysates .

Methodological Best Practices

  • Synthetic Optimization : Screen solvents (DMF > dioxane/methanol) and temperatures (80–120°C) to maximize yield .
  • Crystallography : Use synchrotron radiation (λ = 0.802 Å) for high-resolution data and SHELXL for anisotropic refinement .
  • Biological Assays : Pair XTT viability tests with caspase-3 activity assays (e.g., DEVD-pNA cleavage) to confirm apoptosis induction .

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